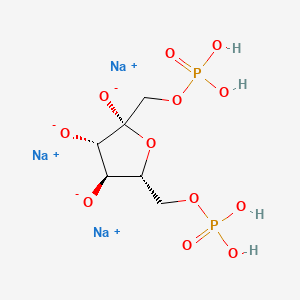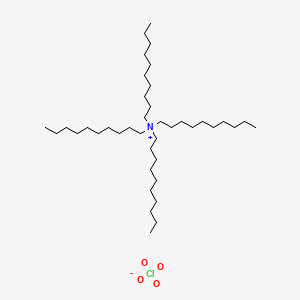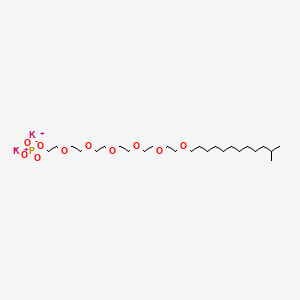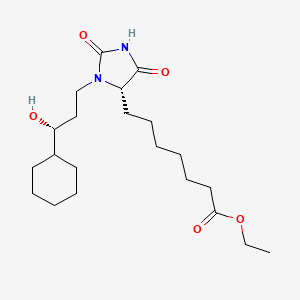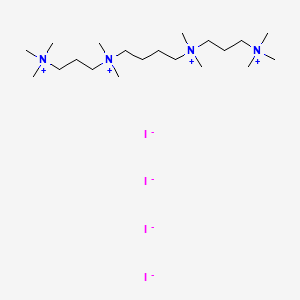
N,N,N',N'-Tetramethyl-N,N'-bis(3-(trimethylammonio)propyl)-1,4-butanediaminium tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(trimethylammonio)propyl)-1,4-butanediaminium tetraiodide is a quaternary ammonium compound. It is known for its unique structure, which includes multiple ammonium groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(trimethylammonio)propyl)-1,4-butanediaminium tetraiodide typically involves the reaction of N,N,N’,N’-Tetramethyl-1,4-butanediamine with 3-(trimethylammonio)propyl iodide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(trimethylammonio)propyl)-1,4-butanediaminium tetraiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ammonium groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with fewer ammonium groups.
Substitution: Substituted derivatives where the ammonium groups are replaced by other functional groups.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(trimethylammonio)propyl)-1,4-butanediaminium tetraiodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(3-(trimethylammonio)propyl)-1,4-butanediaminium tetraiodide involves its interaction with negatively charged molecules. The multiple ammonium groups allow it to form strong ionic bonds with anionic species, facilitating various chemical reactions and interactions. This compound can disrupt cell membranes by interacting with the lipid bilayer, making it useful in biological studies.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethyl-1,2-ethanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(3-(trimethylammonio)propyl)-1,4-butanediaminium tetraiodide is unique due to its multiple quaternary ammonium groups, which enhance its ability to interact with a wide range of anionic species. This makes it particularly effective as a phase transfer catalyst and in biological applications where strong ionic interactions are required.
Properties
CAS No. |
20224-28-6 |
|---|---|
Molecular Formula |
C20H50I4N4 |
Molecular Weight |
854.3 g/mol |
IUPAC Name |
4-[dimethyl-[3-(trimethylazaniumyl)propyl]azaniumyl]butyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;tetraiodide |
InChI |
InChI=1S/C20H50N4.4HI/c1-21(2,3)15-13-19-23(7,8)17-11-12-18-24(9,10)20-14-16-22(4,5)6;;;;/h11-20H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI Key |
JKOURDGIERKBME-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCC[N+](C)(C)CCC[N+](C)(C)C.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



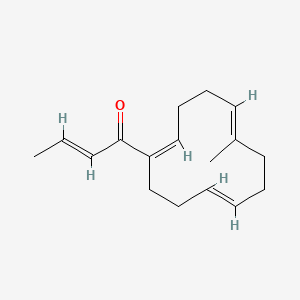
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
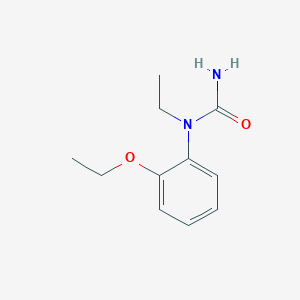
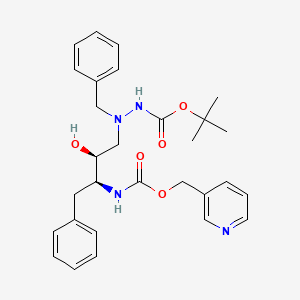
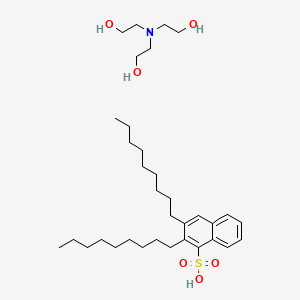
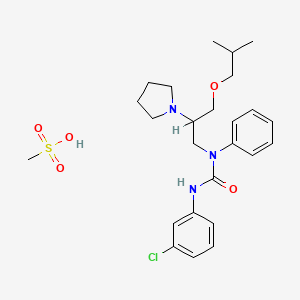
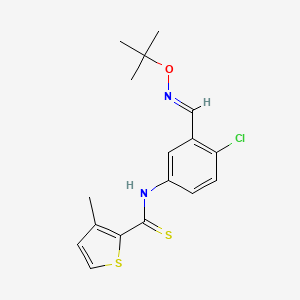
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
